
(Z)-alpha-Irone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-alpha-Irone, also known as (Z)-A-irone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (Z)-alpha-Irone is considered to be a practically insoluble (in water) and relatively neutral molecule (Z)-alpha-Irone has been primarily detected in saliva. Within the cell, (Z)-alpha-irone is primarily located in the membrane (predicted from logP) and cytoplasm.
(Z)-alpha-Irone is a sesquiterpenoid.
Applications De Recherche Scientifique
Enzymatic Synthesis in Enantiomerically Pure Form
(Z)-alpha-Irone, specifically in its enantiomerically pure form, has been synthesized through an enzymatic approach. This process allows for the efficient resolution of racemic trans-γ-irone, producing high enantiomeric excess (ee) and chemical purity. This method is significant for the production of these compounds for various applications, including olfactory evaluations (Brenna, Fuganti, Ronzani, & Serra, 2001).
Heterogeneous Kinetics in Chromium Reduction
The role of zero valent iron (ZVI), which includes substances like (Z)-alpha-Irone, has been extensively studied in the reduction of chromium (VI) to chromium (III). This process is significant in the context of reactive permeable barriers used for environmental remediation. The kinetics of this reaction are influenced by the surface oxidation of iron particles and other factors like temperature and pH (Fiúza, Silva, Carvalho, de la Fuente, & Delerue-Matos, 2010).
Influence on Reductive Dechlorination
The surface characteristics of ZVI, including compounds like (Z)-alpha-Irone, impact the efficiency of reductive dechlorination processes, such as in the treatment of trichloroethylene (TCE). This process is essential in environmental remediation, particularly in water treatment. The interaction of ferrous ions with ZVI has been shown to influence the degradation rate of contaminants like TCE (Liu, Tseng, & Wang, 2006).
Contaminant Removal in Water Treatment
The application of ZVI, including (Z)-alpha-Irone, in water treatment has been widely researched. Factors such as iron characteristics, operating conditions, and solution chemistry significantly affect the performance of ZVI systems in removing contaminants from water. This research highlights the complexities and potential of ZVI in environmental applications (Sun, Li, Huang, & Guan, 2016).
Limitations and Countermeasures in Environmental Remediation
The limitations of ZVI technology, which encompasses compounds like (Z)-alpha-Irone, have been identified over two decades of application in groundwater and wastewater remediation. Understanding these limitations and developing countermeasures to enhance the reactivity and applicability of ZVI is crucial for its continued use in environmental clean-up efforts (Guan, Sun, Qin, Li, Lo, He, & Dong, 2015).
ZVI in Groundwater Remediation and Wastewater Treatment
The use of ZVI, including (Z)-alpha-Irone, for treating contaminants in groundwater and wastewater has been the subject of significant research. This includes the removal of various organic and inorganic pollutants, demonstrating the versatility and effectiveness of ZVI in environmental treatment processes (Fu, Dionysiou, & Liu, 2014).
Nanoparticle Synthesis for Environmental Applications
The synthesis of zerovalent iron nanoparticles (ZVI NPs), which include forms of (Z)-alpha-Irone, has been explored for environmental applications. This process involves using conventional metallic salts as nanoparticle precursors in a novel and environmentally friendly method. The produced nanoparticles show potential in various applications, including environmental remediation (Valle-Orta, Díaz, Santiago-Jacinto, Vázquez-Olmos, & Reguera, 2008).
Propriétés
Nom du produit |
(Z)-alpha-Irone |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(Z)-4-[(1R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8-/t11?,13-/m1/s1 |
Clé InChI |
JZQOJFLIJNRDHK-HWELFCKPSA-N |
SMILES isomérique |
CC1CC=C([C@H](C1(C)C)/C=C\C(=O)C)C |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
SMILES canonique |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





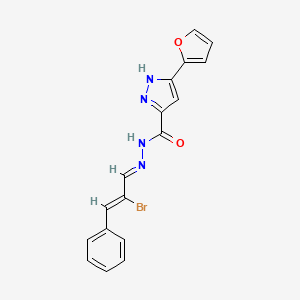
![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)
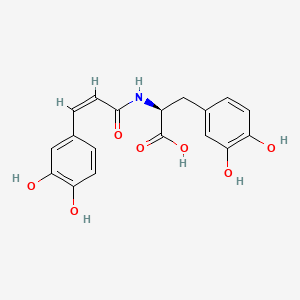

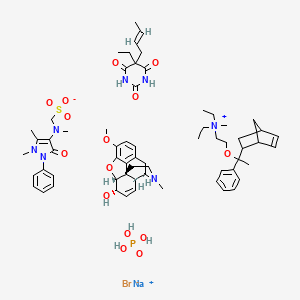
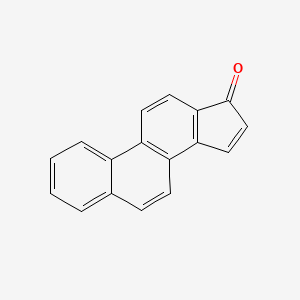
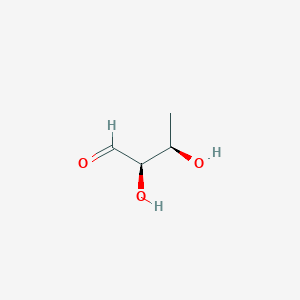
![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)


![(10S,13R,17R)-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236613.png)
